Pibrentasvir

Description

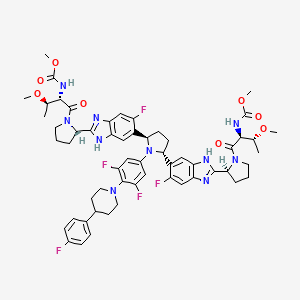

Structure

2D Structure

Propriétés

IUPAC Name |

methyl N-[(2S,3R)-1-[(2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)/t29-,30-,45-,46-,47+,48+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYSBPDEJWLKKJ-NLIMODCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H65F5N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027946 | |

| Record name | Pibrentasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1113.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 mg/mL | |

| Record name | Pibrentasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1353900-92-1 | |

| Record name | Pibrentasvir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353900921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pibrentasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pibrentasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl N,Nâ??-(((2R,5R)-1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis((6-fluoro-1H-benzimidazole-5,2-diyl)((2S)-pyrrolidine-2,1-diyl)((2S,3R)-3-methoxy-1-oxobutane-1,2-diyl)))biscarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIBRENTASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WU922TK3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pibrentasvir's Mechanism of Action on HCV NS5A: An In-depth Technical Guide

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A key target for these therapies is the Nonstructural Protein 5A (NS5A), a viral phosphoprotein essential for the HCV life cycle.[1][2][3] Pibrentasvir (formerly ABT-530) is a next-generation, pan-genotypic NS5A inhibitor with a high barrier to resistance.[4] It is a core component of the combination therapy with glecaprevir, a protease inhibitor, offering a highly effective, short-duration treatment for chronic HCV across all major genotypes.[5][6] This guide provides a detailed technical overview of the structure and function of HCV NS5A and the molecular mechanism by which this compound inhibits its function.

HCV NS5A: A Multifunctional Viral Phosphoprotein

The HCV NS5A protein is a zinc-binding, proline-rich phosphoprotein with no known enzymatic activity.[1][2] It functions as a critical regulator and organizer of the viral life cycle through interactions with other viral proteins and host cell factors.[1][2]

Structure:

-

Domains: NS5A is composed of three domains (I, II, and III) connected by low-complexity sequences.[7][8]

-

Domain I (N-terminus): Contains an amphipathic α-helix that anchors the protein to the endoplasmic reticulum (ER) membrane.[2][7] This domain also features a novel zinc-coordination motif and is known to form dimers, a critical aspect for its function and as a drug target.[7][9][10] The structure of NS5A inhibitors is often characterized by dimeric symmetry, suggesting they act on these NS5A dimers.[11]

-

Domains II and III (C-terminus): These domains are largely unstructured and are believed to be involved in protein-protein interactions and RNA binding.[8]

-

-

Phosphorylation: NS5A exists in two main phosphorylated forms, a basally phosphorylated state (p56) and a hyperphosphorylated state (p58).[2] The dynamic interplay between these states, regulated by host cell kinases, is crucial for modulating NS5A's role in RNA replication and virus assembly.[12]

Function: NS5A is a pleiotropic protein involved in multiple stages of the HCV life cycle:

-

Viral RNA Replication: NS5A is an essential component of the HCV replicase complex, a membrane-associated structure where viral RNA synthesis occurs.[1][3] It interacts with the viral RNA-dependent RNA polymerase, NS5B, and other nonstructural proteins to facilitate efficient replication.[2]

-

Virion Assembly and Maturation: NS5A plays a pivotal role in the assembly of new virus particles. It mediates the interaction between the replication complex and the viral core protein, facilitating the packaging of the viral genome into new virions.[13][14]

-

Modulation of Host Pathways: NS5A interacts with numerous host cell proteins to manipulate cellular processes, including the innate immune response (interferon signaling), cell growth, and proliferation, creating a favorable environment for viral propagation.[1]

This compound: Mechanism of Action

This compound is a potent, direct-acting antiviral agent that specifically targets the HCV NS5A protein.[13][14] Its mechanism of action is multifaceted, disrupting two critical stages of the viral life cycle: viral RNA replication and virion assembly.[13][15][16][17]

-

Inhibition of Viral RNA Replication: this compound binds to Domain I of NS5A.[9][10] This binding is thought to lock the NS5A dimer in a conformation that is incompatible with the formation of a functional replicase complex.[9] By preventing the proper assembly of the replication machinery, this compound effectively halts the synthesis of new viral RNA.[14] Studies suggest that NS5A inhibitors block the assembly of new replication complexes but do not inhibit RNA synthesis from pre-existing complexes, explaining a slower inhibition kinetic compared to polymerase or protease inhibitors.[16][18]

-

Inhibition of Virion Assembly: The basal phosphorylated form of NS5A is crucial for its interaction with the HCV core protein during the assembly of new virus particles.[13][14] this compound's binding to NS5A disrupts this critical interaction, thereby blocking the packaging of the viral genome and the production of mature, infectious virions.[13][14][17] Kinetic studies have shown that this blockade of virus assembly is a potent and rapid effect of NS5A inhibitors.[18]

Quantitative Analysis of Antiviral Activity

This compound demonstrates potent, pan-genotypic activity in the picomolar range against HCV replicons in cell culture assays. Its efficacy is maintained against a wide array of clinical isolates and common resistance-associated substitutions (RASs) that affect other NS5A inhibitors.

Table 1: Pan-Genotypic Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype/Subtype | EC₅₀ (pM) | Reference(s) |

|---|---|---|

| 1a | 1.8 - 4.3 | [13][19] |

| 1b | 4.3 | [13][19] |

| 2a | 2.8 - 5.0 | [19] |

| 2b | 2.1 | [19] |

| 3a | 1.4 | [19] |

| 4a | 2.1 | [19] |

| 5a | 2.4 | [19] |

| 6a | 2.8 | [19] |

| Clinical Isolates (GT 1-6) | 0.5 - 4.3 |[13][14] |

EC₅₀ (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.

Table 2: this compound Activity Against Common NS5A Resistance-Associated Substitutions (RASs)

| Genotype | Substitution | Fold Change in EC₅₀ vs. Wild-Type | Reference(s) |

|---|---|---|---|

| 1a | M28G | 244 | [15] |

| 1a | Q30D | 94 | [15] |

| 1a | Q30R | <2 | [19] |

| 1a | L31V | <2 | [19] |

| 1a | Y93H | <2 | [19] |

| 1b | P32-deletion | 1036 | [15] |

| 1b | Y93H | <2 | [19] |

| 3a | Y93H | 2.3 |[20] |

Fold Change indicates how many times more drug is needed to achieve the EC₅₀ for the mutant virus compared to the wild-type virus. A lower fold change indicates the drug remains effective.

Resistance Profile

A key advantage of this compound is its high barrier to resistance. It maintains activity against the majority of single-position NS5A RASs that confer resistance to first-generation NS5A inhibitors, including substitutions at positions 28, 30, 31, 58, and 93.[4][13][21]

In vitro resistance selection studies show that at concentrations 10- to 100-fold over its EC₅₀, very few resistant colonies are selected.[4] While certain substitutions can reduce susceptibility to this compound (as shown in Table 2), such as M28G or Q30D in genotype 1a and a P32-deletion in genotype 1b, the drug is part of a combination therapy (with glecaprevir) which further minimizes the clinical impact of resistance.[15] The combination of two DAAs with different mechanisms of action and high resistance barriers contributes to the high sustained virologic response (SVR) rates seen in clinical trials, even in patients who have failed previous DAA therapies.[6][21][22]

Experimental Protocols

The characterization of this compound's mechanism of action relies on key in vitro methodologies, primarily the HCV replicon assay and resistance selection studies.

HCV Replicon Assay

This cell-based assay is fundamental for determining the antiviral potency (EC₅₀) of compounds. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV RNA (a replicon) which can replicate autonomously.[23][24][25]

Methodology:

-

Cell Line and Replicon: Huh-7 cells stably harboring an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, allowing for easy quantification of viral replication.[23]

-

Assay Procedure:

-

Replicon-containing cells are seeded into multi-well plates (e.g., 384-well plates for high-throughput screening).[23]

-

The cells are treated with serial dilutions of the test compound (this compound). A vehicle control (e.g., DMSO) and a positive control (a known potent inhibitor) are included.[23]

-

Plates are incubated for a set period (e.g., 3 days) at 37°C to allow for HCV replication and the effect of the compound to manifest.[23]

-

-

Data Acquisition: After incubation, cell viability is often assessed (e.g., using a calcein AM assay) to determine the compound's cytotoxicity (CC₅₀). Viral replication is quantified by measuring the reporter gene activity (e.g., luminescence from luciferase).[23]

-

Data Analysis: The luminescence signal is normalized to the control wells. The EC₅₀ value is calculated by fitting the dose-response data to a four-parameter nonlinear regression curve.[23]

In Vitro Resistance Selection Studies

These studies are designed to identify amino acid substitutions in the drug's target protein (NS5A) that confer resistance.

Methodology:

-

Cell Culture: HCV replicon cells are cultured in the presence of a fixed concentration of this compound, typically at a concentration 10- to 100-fold higher than its EC₅₀.[4]

-

Selection: The culture is maintained for several weeks. Most cells will be killed or will have their replication suppressed by the drug. Cells that survive and form colonies are those that have developed mutations allowing them to replicate in the presence of the drug.[4][26]

-

Colony Isolation and Expansion: Individual resistant colonies are isolated and expanded to generate a larger cell population.

-

Genotypic Analysis: Total RNA is extracted from the resistant cell populations. The NS5A-coding region is amplified using RT-PCR and then sequenced.[19]

-

Sequence Comparison: The NS5A sequences from the resistant colonies are compared to the wild-type replicon sequence to identify amino acid substitutions.[19]

-

Phenotypic Confirmation: The identified substitutions are engineered back into the original replicon construct using site-directed mutagenesis. The EC₅₀ of this compound is then determined against these new mutant replicons to confirm that the substitution indeed confers resistance and to quantify the degree of resistance (fold change).[19]

Conclusion

This compound is a highly potent, pan-genotypic NS5A inhibitor that represents a significant advancement in the treatment of chronic HCV. Its sophisticated mechanism of action involves a dual blockade of viral RNA replication and virion assembly by targeting the multifunctional NS5A protein. Supported by a high barrier to resistance and efficacy against common RASs, this compound, as part of a combination regimen, provides a powerful and simplified treatment option, contributing significantly to the goal of global HCV elimination.

References

- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 4. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glecaprevir/Pibrentasvir: The First 8-Week, Pangenotypic HCV Treatment Regimen for Patients 12 Years of Age and Older - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glecaprevir + this compound for treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Function follows form: the structure of the N-terminal domain of HCV NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatitis C Virus Nonstructural Protein 5A: Biochemical Characterization of a Novel Structural Class of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epistatic Interactions in NS5A of Hepatitis C Virus Suggest Drug Resistance Mechanisms | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 12. Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. This compound | C57H65F5N10O8 | CID 58031952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]

- 16. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 17. medkoo.com [medkoo.com]

- 18. Kinetic Analyses Reveal Potent and Early Blockade of Hepatitis C Virus Assembly by NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glecaprevir/Pibrentasvir for HCV Genotype 3 Patients with Cirrhosis and/or Prior Treatment Experience: A Partially Randomized Phase III Clinical Trial [natap.org]

- 23. pubcompare.ai [pubcompare.ai]

- 24. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 26. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Understanding the Pan-Genotypic Antiviral Activity of Pibrentasvir: A Technical Guide

Introduction: Pibrentasvir is a next-generation, direct-acting antiviral (DAA) agent that has become a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a highly potent, pan-genotypic inhibitor of the HCV nonstructural protein 5A (NS5A), it forms a critical component of combination therapies, such as with the NS3/4A protease inhibitor glecaprevir.[1][2][3] This technical guide provides an in-depth examination of this compound's mechanism of action, its broad activity across all major HCV genotypes, its robust resistance profile, and the key experimental methodologies used to characterize its antiviral properties.

Mechanism of Action: Targeting the HCV NS5A Protein

The antiviral efficacy of this compound stems from its specific inhibition of the HCV NS5A protein. NS5A is a large, proline-rich phosphoprotein with no known enzymatic function, yet it is essential for the viral life cycle, playing critical roles in both viral RNA replication and the assembly of new virions.[4][5]

-

Role in RNA Replication: NS5A interacts with other viral and host proteins to form the HCV replicase complex, a structure vital for the replication of the viral RNA genome.[1][5]

-

Role in Virion Assembly: NS5A is also involved in the maturation and assembly of new HCV particles. It interacts with the viral core protein, a crucial step for the production of infectious virions.[1]

This compound binds directly to domain 1 of the NS5A protein.[6][7] This binding event is believed to lock the NS5A dimer into a conformation that is incompetent for RNA binding, thereby disrupting its function.[6] By inhibiting NS5A, this compound effectively blocks two essential stages of the HCV lifecycle: RNA replication and virion assembly.[1][3]

Quantitative Analysis of Pan-Genotypic Activity

This compound demonstrates potent antiviral activity against all six major HCV genotypes (GT1-6).[8][9] Its efficacy is measured by the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture assays. This compound consistently exhibits EC50 values in the low picomolar (pM) range, underscoring its high potency.[8][9][10]

| HCV Genotype/Subtype | EC50 (pM) in Replicon Assays |

| Genotype 1 | |

| 1a (H77) | 1.8 |

| 1b (Con1) | 4.3 |

| Genotype 2 | |

| 2a (JFH-1) | 5.0 |

| 2a (chimeric) | 2.8 |

| 2b (chimeric) | 1.4 |

| Genotype 3 | |

| 3a (chimeric) | 2.0 |

| Genotype 4 | |

| 4a (chimeric) | 2.1 |

| Genotype 5 | |

| 5a (chimeric) | 1.9 |

| Genotype 6 | |

| 6a (chimeric) | 2.1 |

| Data sourced from in vitro studies using subgenomic HCV replicons.[8][10] |

Resistance Profile

A key advantage of this compound is its high barrier to resistance. It maintains activity against most of the common single amino acid substitutions in NS5A, known as resistance-associated substitutions (RASs), that confer resistance to other, earlier-generation NS5A inhibitors.[1][8][11]

Activity Against Common NS5A RASs

This compound retains its potent activity against replicons containing RASs at key positions such as 28, 30, 31, and 93, which are known to reduce the susceptibility of other NS5A inhibitors.[11]

In Vitro Resistance Selection

Resistance selection studies, which involve exposing HCV replicons to the drug over time, show that a high concentration of this compound is required to select for resistant colonies.[11][12] At concentrations 10-fold over its EC50, only a very small percentage of replicon cells from genotypes 1a, 2a, or 3a survived, while no viable colonies were selected for other genotypes.[11] At 100-fold over its EC50, resistant colonies were selected only in genotype 1a replicons, and at a very low frequency (0.0002% of input cells).[8][12]

| Genotype | Amino Acid Substitution in NS5A | Fold Change in this compound EC50 |

| Genotype 1a | M28G | 244 |

| Q30D | 94 | |

| Y93H | 1.5 - 7.6 | |

| H58D + Y93H | 1,400 | |

| Genotype 1b | P32-deletion | 1,036 |

| Y93H | 1.2 | |

| Genotype 3a | Y93H | 2.3 |

| Data represents the change in susceptibility to this compound for replicons engineered with specific RASs compared to the wild-type replicon.[1][3] |

While this compound has a high barrier to resistance, certain substitutions, particularly combinations of RASs or specific deletions, can reduce its susceptibility, as shown in the table above.[1][3]

Experimental Protocols

The characterization of this compound's antiviral activity and resistance profile relies on established in vitro methodologies, primarily HCV replicon assays and resistance selection studies.[13][14]

HCV Replicon Assay for EC50 Determination

This assay quantifies the antiviral activity of a compound. It utilizes human liver cancer cell lines (e.g., Huh-7) that harbor subgenomic HCV replicons. These replicons are engineered RNA molecules that can replicate autonomously within the cell and typically contain a reporter gene, like luciferase, for easy quantification of replication levels.[15][16][17]

Methodology:

-

Cell Plating: HCV replicon-containing cells are seeded into multi-well plates.

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Treatment: The diluted compound is added to the cells.

-

Incubation: The plates are incubated for a standard period (e.g., 72 hours) to allow for HCV replication and the drug to take effect.

-

Lysis and Readout: Cells are lysed, and the activity of the reporter (e.g., luciferase) is measured. The light output is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The reporter signal is plotted against the drug concentration, and the EC50 value is calculated using a dose-response curve.

In Vitro Resistance Selection Studies

This method is used to identify the genetic mutations that confer resistance to an antiviral drug.[13]

Methodology:

-

Long-term Culture: HCV replicon cells are cultured for several weeks in the presence of a fixed concentration of this compound (typically at 10x or 100x the EC50).[8][12]

-

Colony Selection: The drug eliminates most of the replicon-containing cells. Only cells harboring replicons with mutations that confer resistance will survive and form colonies.

-

Isolation and Expansion: These resistant colonies are isolated and expanded into larger cell populations.

-

Genotypic Analysis: RNA is extracted from the resistant cell lines, and the NS5A coding region is amplified and sequenced.

-

Sequence Comparison: The NS5A sequences from the resistant colonies are compared to the wild-type sequence to identify amino acid substitutions (RASs).

-

Phenotypic Confirmation: The identified RASs are engineered back into the wild-type replicon using site-directed mutagenesis. The susceptibility of these new mutant replicons to this compound is then re-tested in an EC50 assay to confirm their resistance phenotype.[14]

Conclusion

This compound is a highly potent, pan-genotypic NS5A inhibitor that represents a significant advancement in HCV therapy. Its mechanism of action, involving the dual inhibition of viral RNA replication and virion assembly, provides a powerful antiviral effect.[1][3] Supported by extensive in vitro data from replicon assays, this compound demonstrates picomolar potency against all major HCV genotypes.[8][9] Furthermore, its high barrier to resistance and retained activity against many common RASs that affect other NS5A inhibitors make it a robust and reliable component of combination DAA regimens, contributing to high cure rates in diverse patient populations.[8][11][18]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]

- 4. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 8. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 17. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 18. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Properties and Metabolism of Pibrentasvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pibrentasvir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] As a critical component of direct-acting antiviral (DAA) regimens, a thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical models is essential for its development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species, based on available data.

Pharmacokinetic Profile

While detailed in vivo pharmacokinetic parameters for this compound in preclinical species such as rats, dogs, and monkeys are not extensively published in the public domain, the collective evidence from in vitro studies and clinical data suggests a profile characterized by low metabolic clearance and predominantly biliary excretion.

Absorption

In healthy human subjects, the time to reach maximum plasma concentration (Tmax) for this compound is approximately 5 hours.[1] The presence of food has been shown to increase the absorption of this compound, with moderate- to high-fat meals enhancing exposure by 40-53%.[1][2] this compound's pharmacokinetic profile exhibits non-linearity at lower doses, with a greater than dose-proportional increase in exposure up to 120 mg, which is thought to be due to the saturation of efflux transporters. At doses of 120 mg and above, its pharmacokinetics become linear.[2]

Distribution

Table 1: Physicochemical and Distribution Properties of this compound

| Property | Value | Species | Reference |

| Plasma Protein Binding | >99.9% | Human | [1][2] |

| Blood-to-Plasma Ratio | ~0.62 | Human | [1] |

Metabolism

This compound undergoes minimal metabolism.[1][2] In vitro studies using hepatocytes from rats, dogs, and monkeys have been conducted to assess its metabolic stability. While direct comparative data for this compound is limited, such studies are crucial for identifying potential species differences in metabolic pathways. Generally, this compound is considered to be eliminated without significant metabolic conversion.[2]

Excretion

The primary route of elimination for this compound is through biliary-fecal excretion.[1][2] In humans, approximately 96.6% of an administered dose is recovered in the feces, with negligible amounts found in the urine.[1] This indicates that renal clearance is not a significant pathway for its elimination.[2] The elimination half-life in non-cirrhotic HCV-infected subjects is approximately 13 hours.[1]

Metabolism and Transporter Interactions

Given that this compound is minimally metabolized, its pharmacokinetic profile is significantly influenced by drug transporters.

In Vitro Metabolism

In vitro studies are fundamental to characterizing the metabolic fate of a new chemical entity. A general workflow for assessing metabolic stability in hepatocytes is depicted below.

Transporter Interactions

This compound has been identified as a substrate and inhibitor of several key drug transporters, which play a crucial role in its disposition.

-

P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): this compound is a substrate of these efflux transporters. This interaction can influence its absorption and distribution.

-

Organic Anion Transporting Polypeptide (OATP) 1B1: this compound is an inhibitor of this hepatic uptake transporter.

The inhibitory potential of this compound against these transporters has been characterized in vitro, with the following IC50 values:

Table 2: In Vitro Transporter Inhibition by this compound

| Transporter | IC50 (µM) | Reference |

| P-gp | 0.036 | [3] |

| BCRP | 14 | [3] |

| OATP1B1 | 1.3 | [3] |

The interplay of these transporters in the liver and intestine is critical to the overall pharmacokinetic profile of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are proprietary. However, based on standard practices in drug metabolism and pharmacokinetics, the following methodologies are representative of the types of studies conducted.

In Vitro Metabolic Stability in Hepatocytes

Objective: To determine the rate of metabolism of this compound in liver cells from different species.

Methodology:

-

Hepatocyte Preparation: Cryopreserved hepatocytes from rat, dog, and monkey are thawed and suspended in incubation medium. Cell viability is assessed using trypan blue exclusion.

-

Incubation: Hepatocytes (e.g., 0.5 x 10^6 cells/mL) are pre-incubated at 37°C. The reaction is initiated by adding this compound (e.g., 1 µM final concentration).

-

Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of remaining this compound is quantified using a validated LC-MS/MS method.

-

Data Analysis: The disappearance rate of this compound is used to calculate the in vitro half-life and intrinsic clearance.

Transporter Inhibition Assay (e.g., OATP1B1)

Objective: To determine the inhibitory potential of this compound on OATP1B1-mediated transport.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the OATP1B1 transporter are cultured.

-

Assay: Cells are incubated with a known OATP1B1 substrate (e.g., [3H]-estradiol-17β-glucuronide) in the presence of varying concentrations of this compound.

-

Incubation and Lysis: After a short incubation period, uptake is stopped, and cells are washed and lysed.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated by plotting the inhibition of substrate uptake against the concentration of this compound.

Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a method for quantifying this compound in preclinical plasma samples.

Methodology:

-

Sample Preparation: A protein precipitation extraction is typically used. An aliquot of plasma is mixed with a precipitation agent (e.g., acetonitrile) containing an internal standard.

-

Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a gradient mobile phase.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by minimal metabolism and predominant elimination via biliary-fecal excretion. Its disposition is significantly influenced by drug transporters, particularly P-gp, BCRP, and OATP1B1. While detailed in vivo data in preclinical species is limited in the public literature, the available in vitro and clinical information provides a strong foundation for understanding its ADME properties. This knowledge is crucial for guiding further drug development and for anticipating potential drug-drug interactions.

References

Pibrentasvir: A Comprehensive Technical Guide to its Role in Inhibiting HCV Replication and Virion Assembly

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pibrentasvir is a potent, pan-genotypic direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts the HCV life cycle, with a specific focus on its dual role in the inhibition of both viral RNA replication and virion assembly.[1][2] Through a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams, this document serves as a critical resource for researchers and professionals in the field of antiviral drug development.

Introduction to this compound and its Target: HCV NS5A

Hepatitis C virus infection remains a significant global health concern. The development of direct-acting antivirals has revolutionized treatment, with this compound, often co-formulated with the NS3/4A protease inhibitor glecaprevir, representing a highly effective therapeutic option.[3] this compound's primary target, NS5A, is a multifunctional phosphoprotein essential for the HCV life cycle.[1][2] Lacking enzymatic activity, NS5A orchestrates viral replication and assembly through complex interactions with other viral proteins and host cellular factors.[1][4]

NS5A is a critical component of the HCV replication complex, facilitating the formation of the "membranous web," a specialized intracellular membrane structure derived from the endoplasmic reticulum that serves as the site of viral RNA synthesis.[5][6] Furthermore, NS5A plays a pivotal role in the assembly of new virus particles, mediating the interaction between the viral genome and the core protein on the surface of lipid droplets.[4][7]

Mechanism of Action: Dual Inhibition of HCV Replication and Virion Assembly

This compound exerts its antiviral effect by binding to NS5A and disrupting its critical functions in two distinct stages of the HCV life cycle: RNA replication and virion assembly.[1][2]

Inhibition of HCV RNA Replication

This compound's binding to NS5A is thought to induce conformational changes that interfere with the protein's ability to organize the viral replication complex.[8] This disruption hinders the proper localization and function of other non-structural proteins, such as the RNA-dependent RNA polymerase NS5B, thereby inhibiting the synthesis of new viral RNA.[1] The basal phosphorylated form of NS5A is crucial for its interaction with viral and cellular proteins to form the replicase complex.[9] By interfering with these interactions, this compound effectively shuts down viral genome amplification.

dot

Caption: this compound's mechanism in halting HCV replication.

Inhibition of Virion Assembly

In addition to its role in replication, NS5A is essential for the assembly of new, infectious virions. It facilitates the transport of newly synthesized viral RNA from the replication complex to the surface of lipid droplets, where the viral core protein is located.[4][7] The interaction between NS5A and the core protein is a critical step in the encapsidation of the viral genome.[9] this compound's binding to NS5A disrupts this interaction, thereby preventing the formation of nucleocapsids and the subsequent assembly of mature virus particles.[2][9]

dot

Caption: this compound's role in disrupting HCV virion assembly.

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound has been extensively evaluated in vitro using HCV replicon systems. The 50% effective concentration (EC50) values demonstrate its powerful, pan-genotypic activity.

| HCV Genotype/Subtype | EC50 Range (pM) | Reference(s) |

| 1a, 1b, 2a, 2b, 3a, 4a, 4d, 5a, 6a | 0.5 - 4.3 | [2] |

| 1a, 1b, 2a, 2b, 3a, 4a, 4b, 4d, 5a, 6a, 6e, 6p | 0.5 - 4.3 | [2] |

This compound also maintains its high potency against common NS5A resistance-associated substitutions (RASs) that confer resistance to other NS5A inhibitors.

| NS5A RAS Position | Fold Change in EC50 | Reference(s) |

| 24, 28, 30, 31, 58, 92, 93 | Minimal to no loss of potency | [2][10] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antiviral activity of this compound.

HCV Replicon Assay for Antiviral Activity

This assay is fundamental for determining the EC50 of antiviral compounds against HCV replication.

dot

Caption: Workflow for HCV replicon assay.

Protocol:

-

Cell Culture: Maintain Huh-7 human hepatoma cells, which are highly permissive for HCV replication, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

HCV Replicon RNA: Utilize a subgenomic HCV replicon construct of the desired genotype that contains a reporter gene, such as Renilla or Firefly luciferase, in place of the structural protein coding region.[11][12] Linearize the plasmid DNA containing the replicon and use a T7 RNA polymerase kit for in vitro transcription to generate replicon RNA.[13]

-

Transfection: Electroporate the in vitro-transcribed HCV replicon RNA into Huh-7 cells.[13]

-

Compound Addition: Seed the transfected cells into 96- or 384-well plates.[14] Add serial dilutions of this compound to the wells. Include appropriate controls: a vehicle control (DMSO) and a positive control (another potent HCV inhibitor).[14]

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[12][14]

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.[11][13]

-

Data Analysis: Normalize the luciferase signals to the vehicle control. Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to calculate the EC50 value.[14]

HCV Virion Assembly and Release Assay

This assay assesses the effect of antiviral compounds on the production of infectious virus particles.

Protocol:

-

Infection: Infect Huh-7.5 cells (a subclone of Huh-7 cells that are highly permissive for HCV infection) with a cell culture-adapted HCV strain (HCVcc).

-

Compound Treatment: After infection, treat the cells with various concentrations of this compound.

-

Supernatant Collection: At different time points post-infection (e.g., 48, 72 hours), collect the cell culture supernatants.

-

Quantification of Extracellular Virus:

-

Infectivity Titration: Serially dilute the collected supernatants and use them to infect naive Huh-7.5 cells. After 72 hours, perform immunofluorescence staining for an HCV protein (e.g., NS5A) to count the number of infected cell foci and determine the virus titer (focus-forming units per milliliter).

-

RNA Quantification: Isolate viral RNA from the supernatants and quantify the number of HCV RNA copies using quantitative real-time PCR (qRT-PCR).

-

-

Characterization of Viral Particles:

-

Sucrose Density Gradient Centrifugation: Layer the supernatant on a continuous or discontinuous sucrose gradient and centrifuge at high speed. Collect fractions and analyze each fraction for HCV RNA and core protein to determine the density of the viral particles.[15]

-

Electron Microscopy: Visualize the morphology of the purified viral particles using negative staining electron microscopy.[15]

-

Drug Resistance Selection and Analysis

This protocol is used to identify viral mutations that confer resistance to an antiviral drug.

dot

Caption: Workflow for identifying drug resistance mutations.

Protocol:

-

Stable Replicon Cell Lines: Use Huh-7 cells that stably express an HCV replicon containing a selectable marker, such as the neomycin resistance gene.[12]

-

Drug Selection: Culture these replicon cells in the presence of G418 (to maintain the replicon) and increasing concentrations of this compound.[10]

-

Colony Selection: After several weeks, resistant cell colonies will emerge. Isolate and expand these individual colonies.

-

RNA Extraction and Sequencing: Extract total RNA from the resistant cell colonies. Use RT-PCR to amplify the NS5A coding region of the HCV replicon.[16]

-

Sequence Analysis: Sequence the PCR products and compare the NS5A sequence to the wild-type replicon to identify amino acid substitutions (resistance-associated substitutions or RASs).[16]

-

Phenotypic Characterization of RASs: Introduce the identified RASs into the wild-type replicon construct via site-directed mutagenesis. Perform the HCV replicon assay as described in section 4.1 to determine the fold-change in EC50 conferred by each mutation.

Conclusion

This compound is a highly effective inhibitor of HCV that targets the viral NS5A protein. Its unique dual mechanism of action, inhibiting both viral RNA replication and virion assembly, contributes to its high barrier to resistance and pan-genotypic activity. The experimental protocols detailed in this guide provide a framework for the continued study of this compound and the development of next-generation HCV inhibitors. A thorough understanding of the molecular interactions between this compound and NS5A, as elucidated through these methodologies, is crucial for advancing the field of antiviral therapy and achieving the goal of global HCV elimination.

References

- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 6. mdpi.com [mdpi.com]

- 7. Hepatitis C Virus: Assembly and Release of Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C57H65F5N10O8 | CID 58031952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. pnas.org [pnas.org]

- 16. hcvguidelines.org [hcvguidelines.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays Using Pibrentasvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pibrentasvir is a potent, pan-genotypic direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2][3] It functions as a second-generation NS5A inhibitor, targeting the HCV nonstructural protein 5A (NS5A).[1][4][5][6] NS5A is a crucial phosphoprotein essential for viral RNA replication and virion assembly.[1][4][5] this compound's mechanism of action involves binding to NS5A, thereby disrupting the formation of the viral replication complex and inhibiting the production of new viral particles.[1][7] These application notes provide detailed protocols for determining the in vitro antiviral activity of this compound using HCV replicon assays.

Quantitative Data Summary

This compound has demonstrated potent antiviral activity across all major HCV genotypes in vitro. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from various studies.

| HCV Genotype/Subtype | Assay System | EC50 (pM) | CC50 (pM) | Therapeutic Index (CC50/EC50) | Reference |

| 1a | Replicon | 1.8 - 4.3 | >32,000,000 | >1.7 x 107 | [2] |

| 1b | Replicon | 4.3 | >32,000,000 | >7.4 x 106 | [2] |

| 2a | Replicon | 5.0 | >32,000,000 | >6.4 x 106 | [2] |

| 2b | Replicon | 2.8 | >32,000,000 | >1.1 x 107 | [2] |

| 3a | Replicon | 2.1 | >32,000,000 | >1.5 x 107 | [2] |

| 4a | Replicon | 1.4 | >32,000,000 | >2.2 x 107 | [2] |

| 5a | Replicon | 2.2 | >32,000,000 | >1.4 x 107 | [2] |

| 6a | Replicon | 2.4 | >32,000,000 | >1.3 x 107 | [2] |

Mechanism of Action: this compound Inhibition of HCV Replication

This compound targets the HCV NS5A protein, a critical component of the viral replication machinery. NS5A is involved in the formation of the membranous web, which serves as the site for HCV RNA replication. By binding to NS5A, this compound obstructs its function, leading to the inhibition of both viral RNA synthesis and the assembly of new virus particles.

Caption: this compound's mechanism of action targeting HCV NS5A.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

Materials:

-

HCV replicon-containing Huh-7 cells (e.g., genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

-

Cell Seeding: Seed the replicon cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of G418-free medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

-

Treatment: Add 100 µL of the diluted this compound solutions to the corresponding wells of the 96-well plate. Include a "no drug" control (vehicle only) and a "no cells" control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a luciferase substrate.

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no cells control) from all other readings.

-

Normalize the data to the "no drug" control (set to 100% replication).

-

Plot the percentage of inhibition against the log of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (four-parameter logistic curve).

-

Cytotoxicity Assay for CC50 Determination

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

Huh-7 cells (or the same replicon-containing cells used in the antiviral assay)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

-

Other materials are the same as in the HCV Replicon Assay.

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at the same density as the replicon assay.

-

Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.

-

Incubation: Incubate for the same duration as the antiviral assay (72 hours).

-

Cell Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) corresponding to cell viability.

-

Data Analysis:

-

Normalize the data to the "no drug" control (set to 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Calculate the CC50 value using non-linear regression analysis.

-

Quantification of HCV RNA by qRT-PCR (Alternative to Luciferase Assay)

As an alternative to reporter-based assays, quantitative reverse transcription-polymerase chain reaction (qRT-PCR) can be used to directly measure the amount of HCV RNA.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix

-

HCV-specific primers and probe

-

Housekeeping gene primers and probe (for normalization, e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Follow steps 1-5 of the HCV Replicon Assay protocol.

-

RNA Extraction: After the 72-hour incubation, lyse the cells in each well and extract total RNA using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR: Perform real-time PCR using HCV-specific primers and a fluorescently labeled probe. Also, run a parallel reaction for a housekeeping gene to normalize the data.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the HCV target and the housekeeping gene.

-

Calculate the relative HCV RNA levels using the ΔΔCt method, normalized to the "no drug" control.

-

Calculate the EC50 value as described for the luciferase assay.

-

Experimental Workflow

The following diagram illustrates the general workflow for in vitro antiviral testing of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 6. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Pibrentasvir Evaluation in HCV Replicon Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Pibrentasvir is a potent, next-generation, pan-genotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in multiple stages of the viral life cycle, including RNA replication and virion assembly.[2][3] this compound disrupts these functions, leading to a halt in viral replication.[2][3] HCV replicon cell culture systems are invaluable in vitro tools for the discovery and characterization of HCV inhibitors like this compound.[4][5][6] These systems consist of human hepatoma cell lines (typically Huh-7) that harbor autonomously replicating subgenomic or genomic HCV RNA molecules (replicons).[5][6][7] This allows for the specific study of viral replication and the efficacy of antiviral compounds in a controlled cellular environment.

These application notes provide detailed protocols for utilizing HCV replicon systems to assess the antiviral activity of this compound, including determining its potency (EC50) and profiling for potential resistance mutations.

Mechanism of Action of this compound

This compound targets the HCV NS5A protein, a key component of the viral replication complex.[2][8] By binding to NS5A, this compound is thought to induce conformational changes that disrupt its normal functions.[9] This interference inhibits both the replication of the viral RNA genome and the assembly of new virus particles.[2][3][9] The multifaceted role of NS5A in the HCV life cycle makes it a prime target for antiviral therapy, and inhibitors like this compound have demonstrated high efficacy against a broad range of HCV genotypes.[1][3]

Figure 1: Mechanism of Action of this compound.

Data Presentation: this compound Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound against various HCV genotypes and replicons containing resistance-associated substitutions (RASs).

Table 1: Pan-genotypic Antiviral Activity of this compound in HCV Replicon Cells

| HCV Genotype | Replicon | This compound EC50 (pM) |

| 1a | H77 | 1.8[1] |

| 1b | Con1 | 4.3[1] |

| 2a | JFH-1 | 5.0[1] |

| 2a (chimeric) | GT2a NS5A | 2.8[1] |

| 2b (chimeric) | GT2b NS5A | 1.4[1] |

| 3a (chimeric) | GT3a NS5A | 2.1[1] |

| 4a (chimeric) | GT4a NS5A | 1.9[1] |

| 5a (chimeric) | GT5a NS5A | 2.1[1] |

| 6a (chimeric) | GT6a NS5A | 2.0[1] |

Table 2: this compound Activity Against NS5A Resistance-Associated Substitutions

| HCV Genotype | NS5A Substitution | This compound EC50 Fold Change vs. Wild-Type |

| 1a | Y93H | ~7[1] |

| 1a | Y93N | ~7[1] |

| 2 to 6 | Various RASs* | <2[10] |

*Includes substitutions at positions 24, 28, 29, 30, 31, 58, or 93 that confer resistance to other NS5A inhibitors.[10]

Experimental Protocols

Protocol 1: Maintenance of Huh-7 Lunet Cells

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with phosphate-buffered saline (PBS). c. Add 1 mL of 0.05% trypsin-EDTA and incubate for 3-5 minutes at 37°C. d. Neutralize trypsin with 5 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:5 to 1:10 ratio.

Protocol 2: In Vitro Transcription of HCV Replicon RNA

-

Plasmid Linearization: Linearize 10 µg of the HCV replicon plasmid DNA (e.g., containing a luciferase reporter gene) with a suitable restriction enzyme (e.g., ScaI or HpaI) downstream of the HCV sequence.[11]

-

Purification: Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

In Vitro Transcription: Set up the in vitro transcription reaction using a T7 RNA polymerase kit (e.g., TranscriptAid T7 High Yield Transcription Kit).[1]

-

Linearized DNA template: 1 µg

-

Reaction buffer: 2 µL

-

ATP, CTP, GTP, UTP solution: 2 µL each

-

T7 RNA polymerase: 2 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to remove the DNA template.

-

RNA Purification: Purify the transcribed RNA using an RNA purification kit or lithium chloride precipitation.

-

Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer and assess its integrity by agarose gel electrophoresis.

Protocol 3: Electroporation of Replicon RNA into Huh-7 Cells

-

Cell Preparation: Harvest exponentially growing Huh-7 cells and resuspend them in ice-cold, serum-free DMEM or PBS at a concentration of 1 x 10^7 cells/mL.

-

Electroporation: a. Mix 10 µg of in vitro transcribed HCV replicon RNA with 400 µL of the cell suspension in a 0.4 cm gap electroporation cuvette. b. Deliver a single electrical pulse (e.g., 270 V, 950 µF) using an electroporator (e.g., Gene Pulser Xcell).

-

Recovery: Let the cells recover on ice for 10-15 minutes.

-

Seeding: Transfer the electroporated cells into a 10 cm dish containing 10 mL of pre-warmed complete culture medium.

-

Incubation: Incubate the cells at 37°C with 5% CO2.

Protocol 4: this compound Susceptibility Assay (Luciferase-based)

-

Cell Seeding: Four hours post-electroporation, seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Drug Dilution: Prepare serial dilutions of this compound in complete culture medium.

-

Treatment: Add 100 µL of the diluted this compound solutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include a "no drug" control.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Luciferase Assay: a. Aspirate the culture medium. b. Lyse the cells by adding 20 µL of cell lysis buffer per well and incubate for 15 minutes at room temperature. c. Add 100 µL of luciferase assay substrate to each well. d. Measure the luminescence using a plate reader.

-

Data Analysis: a. Normalize the luciferase signals to the "no drug" control. b. Plot the percentage of inhibition against the logarithm of this compound concentration. c. Calculate the 50% effective concentration (EC50) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

References

- 1. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. drugs.com [drugs.com]

- 9. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Pibrentasvir in Biological Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pibrentasvir is a direct-acting antiviral agent and a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, which is essential for viral RNA replication.[1] It is a key component of the pangenotypic combination therapy used to treat chronic HCV infections.[2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies during drug development and clinical use. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices, primarily focusing on methods employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[4] An alternative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is also presented.

Analytical Methods Overview

The primary method for the quantification of this compound in biological fluids is LC-MS/MS.[2][3][4] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the drug. Another described method is RP-HPLC with UV detection, which can be a viable alternative in certain laboratory settings.[5]

Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. The most common techniques for this compound analysis are protein precipitation and liquid-liquid extraction.[2][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of this compound in human plasma.

Table 1: LC-MS/MS Method Performance

| Parameter | Method 1[3] | Method 2[4] | Method 3[6] |

| Linearity Range | 0.25–1000 ng/mL | 50.0–10,000.0 pg/mL | 0.25–1000 ng/mL |

| Internal Standard | This compound-d4 | Glecaprevir-13C-d7 | Isotopically labeled PIB |

| Accuracy | Acceptable | 99.4–1207.1% (between-run) | -7.48% to -1.46% (inter-assay) |

| Precision | Acceptable | 1.1–3.8% (between-run) | 3.20% to 9.80% (inter-assay) |

| Recovery | Not explicitly stated | 93.5 ± 1.8% | Not explicitly stated |

| Matrix Effect | Negligible | No significant effect | Negligible (106%) |

Table 2: RP-HPLC Method Performance

| Parameter | Method 1[5] |

| Linearity Range | 0.06 μg/mL–0.9 μg/mL |

| Internal Standard | Voxilaprevir |

| Accuracy | 2.17-6.26% (% CV) |

| Precision | 2.17-6.26% (% CV) |

| Recovery | 93.85% |

| Matrix Effect | Not explicitly stated |

Experimental Protocols

Protocol 1: LC-MS/MS Method with Protein Precipitation

This protocol is based on a validated method for the simultaneous quantification of glecaprevir and this compound in human plasma.[3]

1. Materials and Reagents:

-

This compound and its isotopically labeled internal standard (e.g., this compound-d4)

-

Human plasma (K2EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Sample Preparation Workflow:

Caption: LC-MS/MS Sample Preparation using Protein Precipitation.

3. Chromatographic Conditions:

-

LC System: API 6500+ interfaced with an LC-30[6]

-

Column: Zorbax Eclipse C18[6]

-

Mobile Phase A: 0.1% formic acid in water[6]

-

Mobile Phase B: 0.1% formic acid in 80:20 acetonitrile:water[6]

-

Gradient: A gradient elution from Mobile Phase A to Mobile Phase B[6]

-

Flow Rate: Not explicitly stated

-

Injection Volume: Not explicitly stated

-

Column Temperature: Not explicitly stated

4. Mass Spectrometric Conditions:

-

Mass Spectrometer: API 6500+ (Sciex)[6]

-

Ionization Mode: Positive Ionization[6]

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

5. Stability:

-

This compound in plasma is stable for at least six freeze-thaw cycles.[3]

-

Stable at room temperature for up to 67 hours.[3]

-

Stable in whole blood at room temperature for 24 hours.[3]

Protocol 2: LC-MS/MS Method with Liquid-Liquid Extraction

This protocol is based on a validated method for the simultaneous quantification of glecaprevir and this compound in human plasma.[4]

1. Materials and Reagents:

-

This compound and an appropriate internal standard (e.g., Glecaprevir-13C-d7)

-

Human plasma

-

5 mM Sodium Dihydrogen Phosphate (NaH2PO4) solution

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Acetonitrile (HPLC grade)

2. Sample Preparation Workflow:

Caption: LC-MS/MS Sample Preparation using Liquid-Liquid Extraction.

3. Chromatographic Conditions:

-

LC System: Not explicitly stated

-

Column: Agilent TC-C18 (4.6 x 75 mm, 3.5 µm)[4]

-

Mobile Phase: 5 mM ammonium acetate: Acetonitrile (20:80 v/v)[4]

-

Flow Rate: 0.5 mL/min[4]

-

Injection Volume: 20 µL[4]

-

Column Temperature: 40°C[4]

4. Mass Spectrometric Conditions:

-

Mass Spectrometer: Not explicitly stated

-

Ionization Mode: Positive Ion Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: 557.51 → 210.40 m/z[4]

-

5. Stability:

-

Stock solutions of this compound in methanol were stable for at least 25 days at 2-8°C.[4]

-

This compound in plasma was found to be stable throughout the experiment.[7]

Protocol 3: RP-HPLC Method with Protein Precipitation

This protocol is based on a validated method for the simultaneous determination of glecaprevir and this compound in rat plasma.[5]

1. Materials and Reagents:

-

This compound and an appropriate internal standard (e.g., Voxilaprevir)

-

Rat plasma

-

Acetonitrile (HPLC grade)

-

Formic acid

2. Sample Preparation Workflow:

References

- 1. Unique Quality by Design Approach for Developing HPLC and LC-MS Method for Estimation of Process and Degradation Impurities in this compound, Antiviral Agent for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. ashdin.com [ashdin.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Quantification of Glecaprevir and this compound with Deuterated Internal Standards in Spiked Human Plasma Samples by LC–ESI-MS/MS [wisdomlib.org]

Application Notes and Protocols: Utilizing Pibrentasvir to Study Mechanisms of HCV Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health concern. The HCV nonstructural protein 5A (NS5A) is a phosphoprotein that is essential for the viral life cycle, playing critical roles in both the replication of the viral genome and the assembly of new, infectious virions.[1][2] Pibrentasvir is a potent, pan-genotypic NS5A inhibitor that has demonstrated high efficacy in clinical settings.[3][4] Its mechanism of action involves binding to NS5A and disrupting its normal functions, thereby inhibiting viral replication and assembly.[3][5] This property makes this compound not only a powerful therapeutic agent but also a valuable research tool for elucidating the intricate mechanisms of HCV assembly. These application notes provide detailed protocols and data for utilizing this compound to investigate the assembly of HCV.

Mechanism of Action of this compound in HCV Assembly

This compound is a direct-acting antiviral agent that targets the HCV NS5A protein.[3] NS5A is a multifunctional protein that interacts with other viral proteins and host cell factors to orchestrate the formation of the viral replication complex and the subsequent assembly of progeny virions.[1][2] One of the key roles of NS5A in assembly is its interaction with the HCV core protein, which forms the viral capsid.[6] This interaction is crucial for the envelopment of the newly synthesized viral RNA into nucleocapsids.[6] this compound is thought to bind to domain I of NS5A, inducing a conformational change that disrupts its ability to interact with the core protein and other essential host factors, thereby blocking a critical step in the formation of new virus particles.

dot

Caption: Mechanism of this compound in disrupting HCV assembly.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes

| HCV Genotype | Replicon System | EC50 (pM) |

| 1a | Subgenomic | 1.8 |

| 1b | Subgenomic | 4.3 |

| 2a | Subgenomic | 5.0 |

| 2b | Chimeric | 2.8 |

| 3a | Chimeric | 2.5 |

| 4a | Chimeric | 1.4 |

| 5a | Chimeric | 2.0 |

| 6a | Chimeric | 1.9 |

| Data summarized from Ng et al., 2017.[3] |

Table 2: this compound Resistance Profile in HCV Genotype 1a

| Amino Acid Substitution | Fold Change in EC50 |

| Y93H | 6.7 |

| Q30D | 94 |

| H58D + Y93H | 2,238 |

| Data summarized from a study by Ng and colleagues.[7] |

Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound Potency Determination

This protocol describes the use of a stable subgenomic HCV replicon cell line to determine the 50% effective concentration (EC50) of this compound.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 for selection.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the stable HCV replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 pM to 100 nM. Include a DMSO-only control.

-

Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit. Measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

dot

Caption: Workflow for determining the EC50 of this compound.

Protocol 2: In Vitro Selection of this compound-Resistant HCV Replicons

This protocol outlines a method for selecting this compound-resistant HCV replicons in cell culture to identify resistance-associated substitutions (RASs).

Materials:

-

Huh-7 cells harboring a wild-type HCV replicon.

-

Culture medium with and without G418.

-

This compound.

-

6-well plates and larger culture flasks.

-

RNA extraction kit.

-

RT-PCR reagents.

-

Sanger sequencing or next-generation sequencing services.

Procedure:

-

Initial Plating: Plate the HCV replicon cells in 6-well plates in the presence of a range of this compound concentrations, typically starting from 10-fold to 100-fold the EC50.[3]

-

Colony Selection: Maintain the cells under drug pressure, changing the medium every 3-4 days, until resistant colonies emerge (typically 3-4 weeks).

-

Expansion of Resistant Colonies: Isolate individual resistant colonies using cloning cylinders or by picking and expand them in the presence of the selection concentration of this compound.

-

RNA Extraction and Sequencing: Once the resistant cell lines are established, extract total RNA. Amplify the NS5A coding region using RT-PCR.

-

Sequence Analysis: Sequence the amplified NS5A PCR product to identify mutations compared to the wild-type replicon sequence.

dot

References